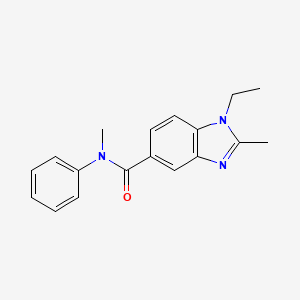![molecular formula C23H27N3O B5359752 5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole](/img/structure/B5359752.png)
5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole, also known as AB-PINACA, is a synthetic cannabinoid that was first identified in 2012. The compound is structurally similar to other synthetic cannabinoids and has been found to have potent effects on the endocannabinoid system.
Mécanisme D'action
5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole binds to CB1 and CB2 receptors in the brain and body, which leads to the activation of the endocannabinoid system. This activation can result in a wide range of physiological effects, including changes in appetite, mood, and pain perception. The exact mechanism by which this compound produces these effects is not fully understood and requires further study.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the body. The compound has been shown to increase dopamine release in the brain, which can lead to feelings of euphoria and pleasure. This compound has also been found to decrease GABA release, which can result in increased anxiety and stress. The compound has also been found to have analgesic effects, which may make it useful for treating chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole has several advantages for lab experiments, including its high potency and selectivity for CB1 and CB2 receptors. The compound is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, this compound has several limitations, including its potential for abuse and its unknown long-term effects on the body. Additionally, the compound can be difficult to work with due to its high potency, which requires careful handling and dosing.
Orientations Futures
There are several future directions for research on 5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole. One area of interest is the development of new synthetic cannabinoids that have improved selectivity and potency for CB1 and CB2 receptors. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and other negative health outcomes. Additionally, researchers are interested in exploring the potential therapeutic uses of synthetic cannabinoids, including their use for treating chronic pain, anxiety, and other conditions.
Méthodes De Synthèse
The synthesis of 5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole involves the reaction of 5-methyl-3-(piperidin-1-yl)isoxazole-4-carboxylic acid with 2-(2-methylphenyl)ethylamine and trifluoroacetic anhydride. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole has been used extensively in scientific research to study the endocannabinoid system. The compound has been found to bind to both CB1 and CB2 receptors, which are involved in regulating a wide range of physiological processes, including pain perception, appetite, and mood. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Propriétés
IUPAC Name |
(5-methyl-1H-indazol-3-yl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-9-12-21-20(14-16)22(25-24-21)23(27)26-13-5-7-18(15-26)10-11-19-8-4-3-6-17(19)2/h3-4,6,8-9,12,14,18H,5,7,10-11,13,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKGSTUFONNLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)N3CCCC(C3)CCC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5359675.png)

![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5359683.png)
![4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile](/img/structure/B5359685.png)
![N-[1,1-dimethyl-2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5359690.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5359691.png)
![7-(4-ethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5359698.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5359717.png)


![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5359742.png)

